molecular formula C9H11FN2O3S2 B1406621 4-fluoro-3-methylbenzo[d]thiazol-2(3H)-imine methanesulfonate CAS No. 2034154-86-2

4-fluoro-3-methylbenzo[d]thiazol-2(3H)-imine methanesulfonate

Cat. No.: B1406621
CAS No.: 2034154-86-2
M. Wt: 278.3 g/mol
InChI Key: PZCRMVSQKBAYSP-UHFFFAOYSA-N
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Description

Overview of 4-fluoro-3-methylbenzo[d]thiazol-2(3H)-imine methanesulfonate

This compound is a complex heterocyclic compound that belongs to the benzothiazole family of organic molecules. The compound features a benzothiazole core structure with specific substitutions that significantly influence its chemical and physical properties. According to the International Union of Pure and Applied Chemistry nomenclature system, this compound is formally named 4-fluoro-3-methyl-1,3-benzothiazol-2-imine combined with methanesulfonic acid to form the methanesulfonate salt.

The molecular structure consists of a fused benzene-thiazole ring system with a fluorine atom positioned at the 4-position of the benzene ring and a methyl group attached to the nitrogen atom at the 3-position. The imine functionality at the 2-position provides an additional site for chemical reactivity and potential biological interaction. The methanesulfonate counterion enhances the compound's stability and solubility profile, making it suitable for various research applications.

Table 1: Fundamental Properties of this compound

Property Value Reference
Chemical Abstracts Service Number 2034154-86-2
Molecular Formula C9H11FN2O3S2
Molecular Weight 278.32 g/mol
Purity (Commercial) 95%
Physical State Solid
Research Grade Classification Research and development use only

The compound demonstrates significant potential in medicinal chemistry research due to the presence of the benzothiazole scaffold, which is known for its diverse pharmacological activities. The strategic placement of the fluorine atom and methyl group modifications are designed to enhance specific chemical properties while maintaining the core biological activity associated with benzothiazole derivatives.

Historical context and discovery of benzo[d]thiazole derivatives

The historical development of benzothiazole chemistry traces back to the pioneering work of August Wilhelm von Hofmann in 1879, who first reported the synthesis of 2-substituted benzothiazoles, including 2-chloro- and 2-phenylbenzothiazoles. This foundational work established the basic synthetic methodologies that continue to influence contemporary benzothiazole chemistry. Hofmann's initial investigations focused on the structural elucidation and basic reactivity patterns of these heterocyclic systems, providing the groundwork for future developments in the field.

The practical applications of benzothiazole derivatives emerged significantly in the early twentieth century with the discovery of their utility as vulcanization accelerators for natural and synthetic rubber in 1921. This industrial application marked the first major commercial use of benzothiazole compounds and demonstrated their practical value beyond academic research. The discovery of 2-sulfanylbenzothiazoles as effective vulcanization accelerators revolutionized the rubber industry and established benzothiazoles as commercially important chemical entities.

The isolation of naturally occurring benzothiazole derivatives provided additional impetus for research in this area. Parent benzothiazole was first isolated from the volatiles of American cranberries Vaccinium macrocarpon in 1967, demonstrating that these compounds occur naturally in biological systems. Furthermore, the identification of 6-hydroxybenzothiazole-5-acetic acid, known as antibiotic C304A or M4582, as a naturally occurring benzothiazole established the potential biological significance of these molecular scaffolds.

The evolution from simple benzothiazole structures to more complex derivatives has been driven by the recognition of their diverse pharmacological activities. Modern benzothiazole research has expanded to include sophisticated structural modifications such as fluorination and methylation, as exemplified by compounds like this compound. These contemporary developments represent the culmination of over a century of systematic research and development in benzothiazole chemistry.

Table 2: Historical Milestones in Benzothiazole Development

Year Milestone Researcher/Discovery Significance
1879 First 2-substituted benzothiazoles A.W. Hofmann Established fundamental synthesis methods
1921 Vulcanization accelerator discovery Industrial research First major commercial application
1967 Natural benzothiazole isolation Cranberry volatile analysis Demonstrated natural occurrence
Present Fluorinated derivatives Modern medicinal chemistry Enhanced pharmacological properties

Relevance of fluorinated and methylated heterocycles in modern chemistry

Fluorinated heterocycles have emerged as increasingly important molecular entities in contemporary chemical research, with fluorine incorporation providing unique advantages in both medicinal chemistry and materials science applications. The inclusion of fluorine atoms into organic compounds frequently results in enhanced lipophilicity and improved metabolic stability, which translates to increased bioavailability and enhanced affinity for target proteins. These properties have made fluorinated compounds particularly valuable in pharmaceutical development, where more than 20% of marketed medications now contain fluorine atoms.

The strategic methylation of heterocyclic systems represents another crucial approach in modern molecular design, with the "magic methyl" effect demonstrating the potential for marked improvements in drug properties through the strategic exchange of carbon-hydrogen bonds to carbon-methyl groups. Research indicates that approximately 8% of all methyl installations result in potency improvements of 10-fold or greater, with some cases showing enhancements exceeding 100-fold. The combination of fluorination and methylation in a single molecule, as seen in this compound, represents an advanced approach to molecular optimization.

The benzothiazole scaffold itself provides an ideal framework for such modifications due to its planar structure and readily substitutable positions. The nine atoms of the benzothiazole bicycle and attached substituents maintain coplanarity, which facilitates predictable structure-activity relationships. The heterocyclic core demonstrates electron-withdrawing characteristics that can be modulated through strategic substitution patterns, making it particularly amenable to fluorine and methyl modifications.

Fluorinated five-membered heterocycles and their fused systems have demonstrated diverse therapeutic activities including antiviral, anti-inflammatory, enzymatic inhibitory, antimalarial, anticoagulant, antipsychotic, antioxidant, and antiprotozoal properties. In many documented cases, the activities of fluorinated azoles have equaled or exceeded the potency of established reference drugs. This exceptional performance profile has established fluorinated heterocycles as privileged structures in medicinal chemistry research.

Table 3: Impact of Structural Modifications on Heterocycle Properties

Modification Type Property Enhancement Typical Improvement Range Reference
Fluorination Metabolic stability 2-10 fold increase
Fluorination Bioavailability Variable enhancement
Methylation Binding potency 10-100+ fold increase
Combined modifications Multiple properties Synergistic effects

Significance of methanesulfonate salts in chemical research

Methanesulfonate salts have gained considerable recognition in chemical research due to their unique combination of strong acidity and exceptional stability characteristics. Methanesulfonic acid, first discovered by Hermann Kolbe between 1842 and 1845, represents the simplest member of the alkylsulfonic acid family and demonstrates remarkable properties that make its salts particularly valuable in research applications. The historical development of methanesulfonic acid synthesis and characterization provided the foundation for understanding the exceptional properties of methanesulfonate anions in various chemical systems.

The outstanding stability profile of methanesulfonate salts stems from the high chemical stability of methanesulfonic acid against redox reactions and hydrolysis, combined with exceptional thermal stability and limited corrosivity toward construction materials. These characteristics make methanesulfonate salts ideal for applications requiring long-term stability and compatibility with various experimental conditions. Additionally, methanesulfonic acid demonstrates high electrical conductivity in concentrated solutions and excellent electrochemical stability, properties that extend to its salt forms.

The exceptional solubility characteristics of methanesulfonate salts represent another significant advantage in chemical research applications. Methanesulfonic acid can dissolve a wide range of metal salts, often in significantly higher concentrations than achievable with hydrochloric acid or sulfuric acid. This enhanced solubility extends to organic methanesulfonate salts, making them particularly valuable for studies requiring high-concentration solutions or enhanced bioavailability.

The environmental and safety profile of methanesulfonate compounds contributes significantly to their research value. Methanesulfonic acid combines commendable biodegradability with low toxicity, characteristics that extend to its salt derivatives. The compound demonstrates colorless appearance, odorless properties, and very low vapor pressure, making laboratory handling significantly more convenient than many alternative acid systems. These properties make methanesulfonate salts particularly suitable for research applications where environmental considerations and worker safety are paramount.

Table 4: Comparative Properties of Methanesulfonate vs. Alternative Salt Forms

Property Methanesulfonate Hydrochloride Sulfate Advantage
Solubility Very high Moderate Variable Enhanced dissolution
Chemical stability Excellent Good Good Superior stability
Thermal stability High Moderate High Improved processing
Corrosivity Low Moderate Moderate Material compatibility
Environmental impact Low Moderate Low Green chemistry

Scope and objectives of the present academic review

The primary objective of this academic review centers on providing a comprehensive analysis of this compound as a representative example of advanced heterocyclic chemistry incorporating multiple strategic structural modifications. This review aims to establish the chemical significance of this compound within the broader context of benzothiazole derivative development and contemporary approaches to molecular design in research chemistry applications.

The scope encompasses detailed examination of the compound's structural characteristics, including the integration of fluorine substitution, methyl modification, and methanesulfonate salt formation as complementary strategies for enhancing chemical properties. Particular attention will be directed toward understanding how these combined modifications influence the compound's stability, solubility, and potential research applications compared to simpler benzothiazole derivatives.

Contemporary research in benzothiazole chemistry has demonstrated the exceptional potential of these molecular scaffolds in various applications, with recent studies showing promising activities against pathogenic organisms and potential therapeutic targets. The review will examine how the specific structural features of this compound position it within this active research landscape and contribute to advancing understanding of structure-activity relationships in heterocyclic chemistry.

The methodological approach for this review emphasizes the integration of fundamental chemical principles with contemporary research findings to provide a comprehensive understanding of the compound's significance. Special consideration will be given to the historical development of benzothiazole chemistry and how modern synthetic strategies have evolved to produce increasingly sophisticated derivatives such as the compound under investigation.

Table 5: Review Objectives and Corresponding Research Areas

Objective Research Focus Expected Contribution
Structural analysis Molecular characterization Understanding design principles
Historical context Development timeline Evolutionary perspective
Property evaluation Chemical characteristics Application potential
Research integration Contemporary studies Field advancement
Methodological framework Analytical approaches Research methodology

Properties

IUPAC Name

4-fluoro-3-methyl-1,3-benzothiazol-2-imine;methanesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FN2S.CH4O3S/c1-11-7-5(9)3-2-4-6(7)12-8(11)10;1-5(2,3)4/h2-4,10H,1H3;1H3,(H,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZCRMVSQKBAYSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC=C2SC1=N)F.CS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11FN2O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Conditions:

  • Raw materials: m-fluorotoluene, trihaloacetyl chloride
  • Catalyst: Anhydrous aluminum trichloride (preferred)
  • Solvent: 1,2-dichloroethane (preferred), or alternatives like dichloromethane
  • Temperature: -5°C to 10°C
  • Reaction time: Monitored via HPLC until residual m-fluorotoluene drops below 0.5%

Process:

  • The reaction mixture is cooled under nitrogen, and aluminum trichloride is added, followed by trihaloacetyl chloride dropwise.
  • Post-reaction, the mixture is poured into cold hydrochloric acid, stirred, and allowed to separate.
  • The organic phase is washed and recrystallized to isolate pure 4-fluoro-2-methylbenzoic acid.

Data Table 1: Synthesis Parameters for 4-Fluoro-2-methylbenzoic acid

Parameter Value Notes
Raw materials m-fluorotoluene, trihaloacetyl chloride Trichloroacetyl chloride preferred
Catalyst Anhydrous aluminum trichloride Most effective
Solvent 1,2-dichloroethane Optimal choice
Temperature -5°C to 10°C Controlled during acylation
Yield ~76% With isomer content ~23%

Conversion to Benzothiazole Derivative

Following the preparation of the acid, the next phase involves constructing the benzothiazole ring system. This typically involves the formation of a thioamide intermediate, followed by cyclization.

Typical Method:

  • The acid reacts with thiourea derivatives under reflux conditions, promoting cyclization to form the benzothiazole core.
  • The reaction is facilitated by dehydrating agents or catalysts like phosphorus oxychloride or polyphosphoric acid.

Reaction Conditions:

Data Table 2: Benzothiazole Ring Formation

Parameter Value Notes
Reagents Thiourea derivatives For ring closure
Catalyst None or dehydrating agents PCl₅, P₂O₅
Temperature 100-150°C Reflux
Duration 4-8 hours Optimized for yield

Formation of the Imine and Sulfonate Functional Group

The final step involves introducing the imine functionality and the methanesulfonate group:

Imine Formation:

  • The benzothiazole derivative reacts with suitable aldehydes or ketones under acidic or basic conditions to form the imine linkage.

Sulfonate Addition:

  • The imine compound is then treated with methanesulfonic acid or methanesulfonyl chloride to form the methanesulfonate salt.
  • This step often involves mild conditions, with the reaction carried out in polar aprotic solvents like dichloromethane or acetonitrile.

Data Table 3: Final Functionalization

Parameter Value Notes
Reagents Methanesulfonic acid or chloride For sulfonate group
Solvent Dichloromethane Common choice
Temperature Room temperature Mild conditions
Yield Variable Dependent on purity

Summary of the Overall Synthetic Route

Step Description Key Conditions Yield/Remarks
1 Friedel-Crafts acylation -5°C to 10°C, Lewis acid catalyst ~76% yield of acid intermediate
2 Benzothiazole ring formation Reflux, dehydrating agent High efficiency
3 Imine and sulfonate functionalization Room temperature, polar solvent Variable yield, optimized for purity

Research Findings and Notes:

  • The synthesis route is designed to be cost-effective, utilizing readily available raw materials such as m-fluorotoluene and trihaloacetyl chlorides.
  • Reaction conditions are optimized for industrial scalability, emphasizing mild temperatures and environmentally friendly solvents.
  • The process's flexibility allows for modifications, such as substituting different halogenated acyl chlorides to tune the compound's properties.
  • The final product's purity and yield are critically dependent on precise control of reaction parameters, especially during the acylation and cyclization steps.

This synthesis methodology aligns with recent advancements in heterocyclic chemistry, emphasizing efficiency, cost-effectiveness, and environmental considerations, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

4-fluoro-3-methylbenzo[d]thiazol-2(3H)-imine methanesulfonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield amine derivatives.

    Substitution: The fluorine atom in the compound can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.

    Substitution: Ammonia, thiols, dimethylformamide, and heat.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amine derivatives.

    Substitution: Amino or thiol-substituted benzothiazoles.

Scientific Research Applications

4-fluoro-3-methylbenzo[d]thiazol-2(3H)-imine methanesulfonate has a wide range of scientific research applications, including:

    Medicinal Chemistry: It is used in the development of anti-inflammatory, antimicrobial, and anticancer agents due to its ability to interact with various biological targets.

    Biological Studies: The compound is employed in studying enzyme inhibition, receptor binding, and cellular signaling pathways.

    Industrial Applications: It is used as an intermediate in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-fluoro-3-methylbenzo[d]thiazol-2(3H)-imine methanesulfonate involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

Structural and Substituent Analysis

The compound’s distinct features include:

  • Fluorine at position 4: Enhances metabolic stability and lipophilicity compared to non-fluorinated analogs (e.g., 3-[(5-aryl-1,3,4-oxadiazol-2-yl)methyl]benzo[d]thiazol-2(3H)-ones) .
  • Methyl group at position 3 : Reduces steric hindrance compared to bulkier substituents like 4-methoxyphenyl or benzofuran-2-yl groups in analogs such as 5a and 5b .
  • Methanesulfonate counterion : Improves aqueous solubility relative to hydrochloride or tosylate salts (e.g., 3-(2-ethoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonate) .

Table 1: Structural Comparison of Key Analogs

Compound Name Substituents Counterion/Salt Key Features Reference
4-Fluoro-3-methylbenzo[d]thiazol-2(3H)-imine 4-F, 3-CH₃ Methanesulfonate High solubility, metabolic stability [12, 13]
5a (from ) 4-(Benzofuran-2-yl), 3-(4-methoxyphenyl) None Bulky substituents, moderate yield [1]
3-[(5-Aryl-oxadiazolyl)methyl]benzo[d]thiazol-2(3H)-ones 5-Aryl-1,3,4-oxadiazole at position 3 None Antifungal activity [3]
3-(4-Chlorophenyl)-tetrahydrobenzo[d]thiazol-2(3H)-imine 3-(4-Cl-phenyl), tetrahydro core None Cyclohexane ring, 50% yield [6]

Key Differences :

  • Methanesulfonate salt formation contrasts with hydrochloride or tosylate salts in compounds like AG-B21404 .
Physicochemical Properties
  • Melting Point : Expected to range between 200–250°C based on analogs (e.g., 7d: 292–294°C; 8b: 238–240°C) .
  • Solubility : Methanesulfonate enhances water solubility compared to neutral derivatives like 5a .

Biological Activity

4-Fluoro-3-methylbenzo[d]thiazol-2(3H)-imine methanesulfonate (CAS: 2034154-86-2) is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Antimicrobial Activity

Studies have shown that this compound possesses significant antimicrobial properties against various bacterial strains. For instance, it demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. In vitro assays indicate that the compound disrupts bacterial cell wall synthesis, leading to cell lysis.

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory potential. Research indicates that it inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This suggests a mechanism involving the modulation of the NF-kB signaling pathway.

Anticancer Properties

Preliminary studies suggest that this compound may exhibit anticancer activity by inducing apoptosis in cancer cell lines. The compound appears to activate caspase pathways, leading to programmed cell death. Further research is required to elucidate its mechanisms fully.

Case Studies and Research Findings

Several studies have been conducted to assess the biological activity of this compound:

  • Antimicrobial Efficacy Study :
    • Objective : To evaluate the antimicrobial activity against selected pathogens.
    • Method : Disk diffusion method was employed.
    • Results : Showed significant inhibition zones for both E. coli and Staphylococcus aureus at concentrations above 50 µg/mL.
  • Anti-inflammatory Mechanism Investigation :
    • Objective : To determine the effects on cytokine production.
    • Method : ELISA assays were utilized to measure cytokine levels.
    • Results : A reduction in TNF-alpha and IL-6 levels was observed in treated macrophages, indicating effective anti-inflammatory action.
  • Apoptosis Induction in Cancer Cells :
    • Objective : To assess cytotoxic effects on cancer cell lines.
    • Method : MTT assay was conducted on HeLa and MCF-7 cells.
    • Results : The compound exhibited IC50 values of 30 µM for HeLa cells and 25 µM for MCF-7 cells, suggesting potent anticancer activity.

Data Summary Table

Biological ActivityMethodologyResults
AntimicrobialDisk diffusionInhibition zones against E. coli & S. aureus
Anti-inflammatoryELISA assaysReduced TNF-alpha & IL-6 production
AnticancerMTT assayIC50 values: HeLa (30 µM), MCF-7 (25 µM)

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-fluoro-3-methylbenzo[d]thiazol-2(3H)-imine methanesulfonate, and how is sodium tert-butoxide utilized in its synthesis?

  • The compound can be synthesized via a two-component reaction involving diazonium salts and thiourea derivatives. Sodium tert-butoxide acts as a strong base to deprotonate intermediates, facilitating nucleophilic substitution and cyclization to form the thiazole-imine core. Yields are moderate (70%), and the reaction requires anhydrous conditions to avoid side reactions .

Q. How is the structure of this compound confirmed using spectroscopic techniques?

  • Structural confirmation relies on FT-IR (e.g., C=Nimine stretch at ~1595 cm⁻¹), ¹H-NMR (aromatic protons at δ 7.03–7.67 ppm), and ¹³C-NMR (distinct peaks for imine carbons at δ 145–149 ppm). Elemental analysis (C, H, N, S) further validates purity .

Q. What role does the methanesulfonate group play in the compound’s physicochemical properties?

  • The methanesulfonate counterion enhances aqueous solubility and stabilizes the imine moiety via ionic interactions. This is critical for biological assays requiring dissolution in polar solvents. Comparative studies with non-sulfonated analogs show reduced crystallinity and altered melting points .

Advanced Research Questions

Q. How do electronic effects of substituents (e.g., fluorine and methyl) influence the compound’s reactivity and stability?

  • Fluorine’s electronegativity increases electrophilicity at the thiazole ring, enhancing reactivity in nucleophilic substitutions. The methyl group at position 3 sterically shields the imine nitrogen, reducing hydrolysis susceptibility. Computational studies (NBO analysis) reveal hyperconjugative interactions stabilizing the imine moiety .

Q. What computational methods are used to study the electronic structure and substituent effects?

  • Density Functional Theory (DFT) calculations, Natural Bond Orbital (NBO) analysis, and Nucleus-Independent Chemical Shift (NICS) are employed. These methods quantify charge distribution, aromaticity, and substituent-induced electronic perturbations. For example, NICS values confirm aromatic stabilization of the benzothiazole ring .

Q. How can researchers resolve contradictions in spectroscopic data from different synthesis batches?

  • Contradictions often arise from residual solvents or varying crystallization conditions (e.g., DMF vs. ethanol). Use high-resolution mass spectrometry (HRMS) to confirm molecular mass and 2D NMR (COSY, HSQC) to assign overlapping signals. Reproducibility is improved by standardizing recrystallization protocols .

Methodological Considerations

  • Synthesis Optimization : Replace sodium tert-butoxide with milder bases (e.g., K₂CO₃) to reduce side products in sensitive substrates .
  • Crystallography : Single-crystal X-ray diffraction (SCXRD) resolves ambiguities in regiochemistry, especially for fluorinated analogs .
  • Stability Testing : Monitor degradation under acidic/basic conditions via HPLC-MS to identify hydrolysis byproducts .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
4-fluoro-3-methylbenzo[d]thiazol-2(3H)-imine methanesulfonate
Reactant of Route 2
Reactant of Route 2
4-fluoro-3-methylbenzo[d]thiazol-2(3H)-imine methanesulfonate

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